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molecular formula C14H12N2O2 B8331523 Ethylimidazo-[1,2-a]-quinoline-2-carboxylate

Ethylimidazo-[1,2-a]-quinoline-2-carboxylate

Cat. No. B8331523
M. Wt: 240.26 g/mol
InChI Key: WWWTVOIRLUISCN-UHFFFAOYSA-N
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Patent
US04279912

Procedure details

0.5 g of ethyl imidazo-[1,2-a]-quinoline-2-carboxylate was dissolved in 50 ml of ethanol and then a solution of 0.12 g of sodium hydroxide in 10 ml of water was added thereto. The mixture was heated on a steam bath for 2 hours and was subsequently acidified to a pH of 2 with concentrated hydrochloric acid. The mixture was evaporated to dryness under reduced pressure and 50 ml of methanol were added to the residue. The solution was filtered to remove inorganic material and the filtrate was evaporated to dryness under reduced pressure. The residue was crystallized by trituration in chloroform to give imidazo-[1,2-a]-quinoline-2-carboxylic acid in the form of the hydrochloride salt.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]2[C:6]3[C:11]([CH:12]=[CH:13][C:4]2=[N:3][C:2]=1[C:14]([O:16]CC)=[O:15])=[CH:10][CH:9]=[CH:8][CH:7]=3.[OH-].[Na+].Cl>C(O)C.O>[CH:1]1[N:5]2[C:6]3[C:11]([CH:12]=[CH:13][C:4]2=[N:3][C:2]=1[C:14]([OH:16])=[O:15])=[CH:10][CH:9]=[CH:8][CH:7]=3 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1=C(N=C2N1C1=CC=CC=C1C=C2)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a steam bath for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness under reduced pressure and 50 ml of methanol
ADDITION
Type
ADDITION
Details
were added to the residue
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic material
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized by trituration in chloroform

Outcomes

Product
Name
Type
product
Smiles
C1=C(N=C2N1C1=CC=CC=C1C=C2)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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